molecular formula C17H22BrNO3 B14945818 ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

Katalognummer: B14945818
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: DTAQMBTZMHBSJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would require the introduction of the bromo, butyl, methoxy, and methyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Indole derivatives often interact with various receptors and enzymes in the body, leading to their diverse biological activities. The exact molecular targets and pathways involved would require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

Eigenschaften

Molekularformel

C17H22BrNO3

Molekulargewicht

368.3 g/mol

IUPAC-Name

ethyl 6-bromo-1-butyl-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C17H22BrNO3/c1-5-7-8-19-11(3)16(17(20)22-6-2)12-9-15(21-4)13(18)10-14(12)19/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

DTAQMBTZMHBSJO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.